molecular formula C6H11NO3S B13858984 1-Propan-2-ylsulfonylazetidin-3-one

1-Propan-2-ylsulfonylazetidin-3-one

Cat. No.: B13858984
M. Wt: 177.22 g/mol
InChI Key: BHEVVUHCHTXVND-UHFFFAOYSA-N
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Description

1-Propan-2-ylsulfonylazetidin-3-one is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of azetidinones, which are four-membered lactams known for their diverse biological activities. The presence of a sulfonyl group attached to the azetidinone ring enhances its chemical reactivity and potential for various applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propan-2-ylsulfonylazetidin-3-one typically involves the reaction of azetidin-3-one with a sulfonylating agent such as propan-2-ylsulfonyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The purification of the compound is typically achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Propan-2-ylsulfonylazetidin-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The azetidinone ring can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

1-Propan-2-ylsulfonylazetidin-3-one has been extensively studied for its applications in various scientific domains:

Mechanism of Action

The mechanism of action of 1-Propan-2-ylsulfonylazetidin-3-one involves its interaction with specific molecular targets and pathways. The sulfonyl group enhances its ability to bind to enzymes and proteins, thereby modulating their activity. In cancer cells, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The precise molecular targets and pathways involved in its action are still under investigation, but its ability to disrupt cellular processes makes it a promising candidate for further research.

Comparison with Similar Compounds

1-Propan-2-ylsulfonylazetidin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct reactivity and biological activity compared to its analogues.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further research and development. As scientific understanding of its mechanism of action and applications continues to grow, it holds promise for future advancements in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

1-propan-2-ylsulfonylazetidin-3-one

InChI

InChI=1S/C6H11NO3S/c1-5(2)11(9,10)7-3-6(8)4-7/h5H,3-4H2,1-2H3

InChI Key

BHEVVUHCHTXVND-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CC(=O)C1

Origin of Product

United States

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